

# Sulopenem vs imipenem anaerobic bacteria

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Antianaerobic Activity Comparison

Table 1: In Vitro Activity of Sulopenem and Imipenem Against Anaerobic Bacteria (MIC in µg/mL) [1]  
[2]

| Organism (Number of strains tested) | Drug      | MIC <sub>50</sub> | MIC <sub>90</sub> |
|-------------------------------------|-----------|-------------------|-------------------|
| All Anaerobes (431 isolates)        | Sulopenem | 0.25              | 1.0               |
|                                     | Imipenem  | 0.06              | 1.0               |
| Bacteroides fragilis (49)           | Sulopenem | 0.125             | 0.5               |
|                                     | Imipenem  | 0.125             | 0.25              |
| Bacteroides thetaiotaomicron (10)   | Sulopenem | 0.25              | 0.5               |
|                                     | Imipenem  | 0.25              | 0.25              |
| Bacteroides ovatus (10)             | Sulopenem | 0.25              | 0.5               |
|                                     | Imipenem  | 0.125             | 0.25              |
| Bacteroides vulgatus (10)           | Sulopenem | 0.5               | 1.0               |

| Organism (Number of strains tested) | Drug      | MIC <sub>50</sub> | MIC <sub>90</sub> |
|-------------------------------------|-----------|-------------------|-------------------|
| Bacteroides distasonis (11)         | Imipenem  | 0.5               | 0.5               |
|                                     | Sulopenem | 0.5               | 1.0               |
| Prevotella/Porphyromonas spp. (100) | Imipenem  | 0.5               | 1.0               |
|                                     | Sulopenem | 0.06              | 0.25              |
|                                     | Imipenem  | 0.03              | 0.125             |

**Key to MIC values:** MIC<sub>50</sub> and MIC<sub>90</sub> represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the organisms, respectively. A lower MIC indicates greater potency.

## Experimental Methodology

The data in Table 1 was generated using a standardized **agar dilution method**, which is a reference technique for antimicrobial susceptibility testing of anaerobic bacteria [2].

- **Procedure Overview:** Antibiotics are incorporated into serial two-fold dilutions in agar plates. A standardized inoculum of each bacterial isolate is then spotted onto the plates. After anaerobic incubation, the MIC is determined as the lowest concentration of antibiotic that prevents visible growth.
- **Specifics from the Study:** The testing was performed according to Clinical and Laboratory Standards Institute (CLSI) recommendations using brucella agar supplemented with 5% sterile laked sheep blood [2]. Quality control strains were included in each test run to ensure accuracy.

## Drug Profiles & Mechanisms

While both are beta-lactam antibiotics, **sulopenem** and imipenem have distinct structural and pharmacological characteristics.

**Table 2: Key Drug Characteristics**

| Feature                    | Sulopenem                                                                                        | Imipenem                                                                                             |
|----------------------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| <b>Classification</b>      | Penem (thiopenem)                                                                                | Carbapenem                                                                                           |
| <b>Core Structure</b>      | Beta-lactam ring fused with a thiazoline ring (sulfur at position 1) [3] [4]                     | Beta-lactam ring fused with a pyrroline ring (carbon at position 1) [3]                              |
| <b>Administration</b>      | Oral prodrug (sulopenem etzadroxil) and intravenous formulations [2] [4]                         | Intravenous only (co-administered with cilastatin) [5] [6]                                           |
| <b>Status</b>              | Received FDA approval for uUTIs; phase 3 studies for other indications [7]                       | FDA-approved since 1985 [5]                                                                          |
| <b>Mechanism of Action</b> | Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [3] | Inhibition of bacterial cell wall synthesis by binding to PBPs (e.g., PBP-2, PBP-1a, PBP-1b) [5] [6] |
| Stability to DHP-I*        | Stable (does not require a co-administered inhibitor) [4]                                        | Rapidly hydrolyzed (requires co-administration with cilastatin) [5] [6]                              |

\*DHP-I: Renal dehydropeptidase-I.

The following diagram illustrates the core mechanistic pathway shared by both drugs, as well as the key pharmacological difference for imipenem.



[Click to download full resolution via product page](#)

## Interpretation & Clinical Relevance

- **Potency Against Anaerobes:** Both drugs demonstrate excellent in vitro activity against a broad range of anaerobic bacteria, including the often-resistant *Bacteroides fragilis* group [1] [2]. While the study shows imipenem has slightly lower MICs (indicating greater potency) for some species, the clinical significance of this difference may be minimal as both MIC90s are well below established breakpoints for susceptibility.
- **Therapeutic Implications:** The most significant difference is their administration route. **Imipenem/cilastatin** is a well-established option for severe inpatient infections requiring IV therapy [5]. **Sulopenem**, with its oral prodrug formulation, represents a promising advance for treating resistant infections in the outpatient setting, potentially avoiding hospital stays or IV lines [4] [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Antianaerobic activity of sulopenem to six other agents compared [pubmed.ncbi.nlm.nih.gov]
2. Antianaerobic Activity of Sulopenem Compared to Six Other ... [pmc.ncbi.nlm.nih.gov]
3. Recent Developments in Penem Antibiotics: Structural and ... [pmc.ncbi.nlm.nih.gov]
4. Tebipenem and Sulopenem: Dynamic Duo or Double ... [link.springer.com]
5. Imipenem: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. What is the mechanism of Imipenem? [synapse.patsnap.com]
7. Iterum Therapeutics Announces Positive Topline Results... - BioSpace [biospace.com]

To cite this document: Smolecule. [Sulopenem vs imipenem anaerobic bacteria]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-vs-imipenem-anaerobic-bacteria>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)